molecular formula C19H28N4O2S2 B2508210 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-sulfonamide CAS No. 946366-49-0

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-sulfonamide

Cat. No.: B2508210
CAS No.: 946366-49-0
M. Wt: 408.58
InChI Key: XWHKEAMQBVAEMV-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a central ethyl group. This ethyl group branches into two key moieties:

  • A 4-methylpiperazin-1-yl group, a nitrogen-containing heterocycle often associated with improved solubility and kinase-targeting activity .

The thiophene sulfonamide core introduces steric bulk and hydrogen-bonding capacity, making the compound a candidate for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S2/c1-21(2)17-8-6-16(7-9-17)18(23-12-10-22(3)11-13-23)15-20-27(24,25)19-5-4-14-26-19/h4-9,14,18,20H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHKEAMQBVAEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine to form an intermediate Schiff base. This intermediate is then subjected to a nucleophilic substitution reaction with thiophene-2-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The biological activity of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-sulfonamide has been explored in several studies:

  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Potential : Research suggests that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways, potentially offering a new avenue for cancer therapy .
  • Neurological Applications : The piperazine component is known for its effects on the central nervous system, indicating potential uses in treating neurological disorders such as anxiety or depression .

Antimicrobial Activity

In a study exploring the antimicrobial properties of thiophene sulfonamides, this compound was evaluated against various bacterial strains. Results indicated significant inhibition of growth against multi-drug resistant pathogens, suggesting its potential as a novel antibiotic agent .

Cancer Treatment

A recent investigation into the anticancer effects of this compound demonstrated its ability to inhibit cell proliferation in breast cancer cell lines. The study highlighted the compound's mechanism involving the modulation of apoptosis-related proteins, indicating its potential as an effective chemotherapeutic agent .

Neurological Effects

Research focusing on the piperazine ring's pharmacological properties revealed that derivatives of this compound exhibited anxiolytic effects in animal models. These findings support further exploration into its use for treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

(a) N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide
  • Key Differences : Replaces the thiophene-2-sulfonamide group with a 2-nitrobenzenesulfonamide moiety.
  • Molecular weight is 447.6 g/mol (C21H29N5O4S) .
(b) N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide
  • Key Differences : Substitutes the 4-methylpiperazine with a 4-(4-fluorophenyl)piperazine .
(c) N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
  • Key Differences : Features an acetamide linker instead of an ethyl chain and a tosylpiperazine (4-methylbenzenesulfonyl) group.

Analogues with Thiophene-Based Cores

(a) MK22 (3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one)
  • Key Differences : Uses a thiophene-thioether group and a ketone linker to the piperazine.
  • Implications : The trifluoromethylphenyl group enhances metabolic stability and electronegativity, common in CNS-active compounds .
(b) N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide
  • Key Differences : Replaces sulfonamide with a carboxamide and extends the chain to a butyl group.
  • Implications : The carboxamide may engage in stronger hydrogen bonding, while the longer chain increases flexibility .

Kinase-Targeted Analogues

(a) AZD9291, CO-1686, and WZ4002
  • Key Differences : Pyrimidine-based EGFR inhibitors with 4-methylpiperazine or acetylpiperazine groups.
  • Implications : These compounds target the T790M mutation in EGFR, highlighting the role of piperazine in overcoming kinase resistance. The absence of a sulfonamide in these analogs suggests divergent binding mechanisms .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Potential Target/Activity
Target Compound Thiophene sulfonamide 4-methylpiperazine, 4-(dimethylamino)phenyl Not explicitly provided ~450 (estimated) Kinases/Receptors (inferred)
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide Nitrobenzenesulfonamide 4-methylpiperazine, 4-(dimethylamino)phenyl C21H29N5O4S 447.6 Not provided
MK22 Thiophene-thioether 4-(4-trifluoromethylphenyl)piperazine, ketone linker C18H20F3N3OS 405.4 CNS targets (inferred)
AZD9291 Pyrimidine 4-methylpiperazine, indole-pyrimidine C28H33N7O2 508.6 EGFR T790M

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-sulfonamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesizing information from various research studies and reviews.

Structural Characteristics

The compound features several notable structural elements:

  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Thiophene and Sulfonamide Moieties : Implicated in diverse biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. Below is a summary of key findings related to its pharmacological effects:

Biological Activity Mechanism/Target References
Antitumor ActivityInhibition of tumor cell proliferation
Antimicrobial PropertiesDisruption of bacterial cell wall synthesis
Acetylcholinesterase InhibitionPotential use in Alzheimer's disease treatment
Enzyme InhibitionModulation of metabolic pathways

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell lines, suggesting potential applications in oncology. The compound's structure allows for targeted interactions that could disrupt cancer cell signaling pathways, leading to reduced proliferation.
  • Antimicrobial Properties :
    • The sulfonamide moiety has been associated with antimicrobial activity. Research indicates that this compound can inhibit the growth of various bacterial strains by interfering with essential enzymatic processes involved in cell wall synthesis, making it a candidate for further development as an antibiotic.
  • Acetylcholinesterase Inhibition :
    • Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for the management of Alzheimer's disease. The ability to enhance acetylcholine levels by inhibiting this enzyme could provide therapeutic benefits in cognitive disorders.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially improving cognitive functions.

Q & A

Q. Table 1: Structural Analogs and Selectivity Profiles

CompoundKey Structural FeaturesKinase SelectivityCitation
WZ4002Thiophene-sulfonamide, methylpiperazineEGFR T790M > WT EGFR
AZD9291Pyrimidine core, indole substituentEGFR T790M, HER2
Target CompoundDimethylamino-phenyl, 4-methylpiperazineHypothesized: PI3Kδ, EGFR

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